N-(2-Methoxyphenyl)pent-4-enamide
Description
N-(2-Methoxyphenyl)pent-4-enamide is an acetamide derivative characterized by a pent-4-enamide backbone substituted with a 2-methoxyphenyl group at the nitrogen atom. This compound belongs to a broader class of bioactive acetamides, which are frequently explored for their pharmacological and synthetic utility. The presence of the methoxy group at the ortho position on the phenyl ring and the unsaturated pent-4-enamide chain may confer unique reactivity, conformational flexibility, and target specificity.
Properties
CAS No. |
263546-15-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)pent-4-enamide |
InChI |
InChI=1S/C12H15NO2/c1-3-4-9-12(14)13-10-7-5-6-8-11(10)15-2/h3,5-8H,1,4,9H2,2H3,(H,13,14) |
InChI Key |
YCCWYJPGTRMZIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)pent-4-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Another method involves the reaction of 4-pentenoic acid with 2-methoxyaniline in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)pent-4-enamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PIFA in TFE at -20°C.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Methoxyphenyl)pent-4-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy group and amide functionality play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are subject to ongoing research, but it is believed that the compound can modulate enzymatic activities and receptor interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substitution Position : Ortho-methoxy substitution (as in N-(2-Methoxyphenyl)pent-4-enamide and Compound 39) correlates with enhanced anticancer activity compared to para-substituted analogues like N-(4-Methoxyphenyl)pentanamide, which instead exhibits anthelmintic properties .
- Functional Groups : Addition of sulfonyl quinazoline (Compound 39) or hydroxamic acid (Compound 15a) significantly alters bioactivity, suggesting that secondary substituents drive target specificity .
Physicochemical and Pharmacokinetic Profiles
- Drug-Likeness : N-(4-Methoxyphenyl)pentanamide adheres to Lipinski’s rules with high gastrointestinal absorption and low CYP450 inhibition, suggesting that ortho-substituted analogues like this compound may exhibit similar profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
